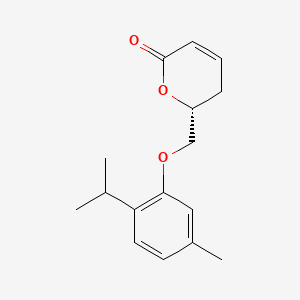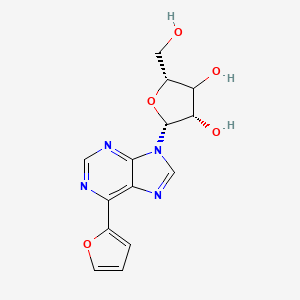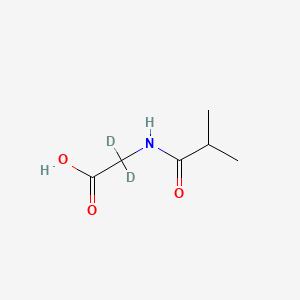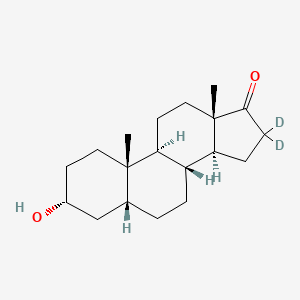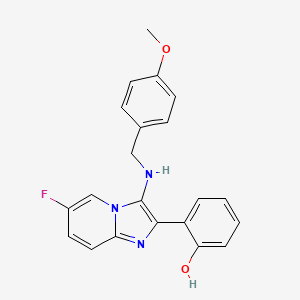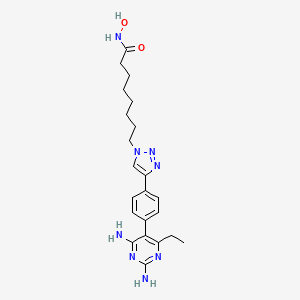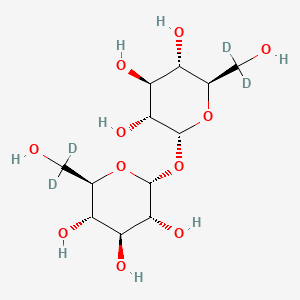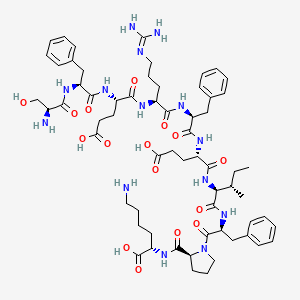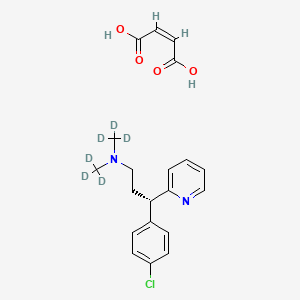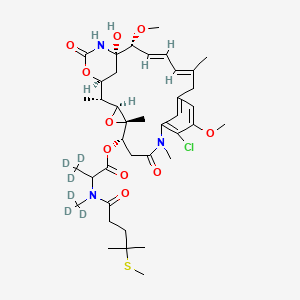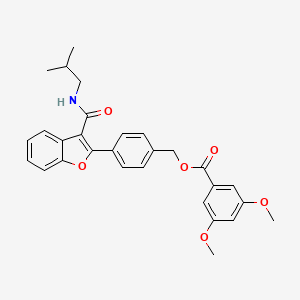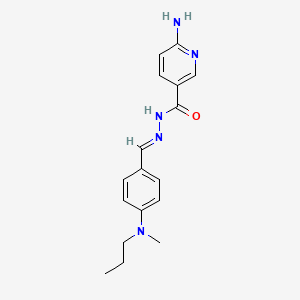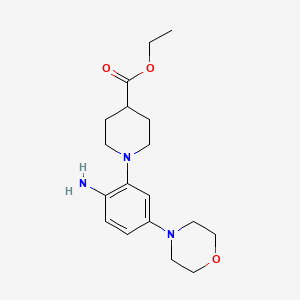
Aep-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aep-IN-1 is a non-covalent inhibitor of asparagine endopeptidase, also known as legumain. This compound has shown potential in the treatment of various neurological diseases, including Alzheimer’s disease. Asparagine endopeptidase is a cysteine protease that specifically cleaves peptide bonds at asparaginyl residues, making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aep-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
化学反应分析
Types of Reactions
Aep-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学研究应用
Aep-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the enzymatic activity of asparagine endopeptidase and its role in peptide cleavage.
Biology: Helps in understanding the biological pathways involving asparagine endopeptidase, particularly in plant and mammalian cells.
作用机制
Aep-IN-1 exerts its effects by binding to the active site of asparagine endopeptidase, thereby inhibiting its enzymatic activity. The compound interacts with the catalytic cysteine residue, preventing the cleavage of peptide bonds at asparaginyl residues. This inhibition disrupts the normal function of asparagine endopeptidase, leading to a reduction in the formation of pathological peptides associated with diseases like Alzheimer’s .
相似化合物的比较
Similar Compounds
δ-Secretase Inhibitor 11: Another inhibitor of asparagine endopeptidase, used in the study of Alzheimer’s disease.
Butelase 1: A plant-derived enzyme with similar peptide ligation activity.
Uniqueness of Aep-IN-1
This compound stands out due to its high specificity and potency as an inhibitor of asparagine endopeptidase. Its non-covalent binding mechanism allows for reversible inhibition, making it a valuable tool in both research and therapeutic applications. Additionally, its central nervous system activity makes it particularly relevant for studying and potentially treating neurological disorders .
属性
分子式 |
C18H27N3O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
ethyl 1-(2-amino-5-morpholin-4-ylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-2-24-18(22)14-5-7-21(8-6-14)17-13-15(3-4-16(17)19)20-9-11-23-12-10-20/h3-4,13-14H,2,5-12,19H2,1H3 |
InChI 键 |
LGVISIPNPSTDGA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


